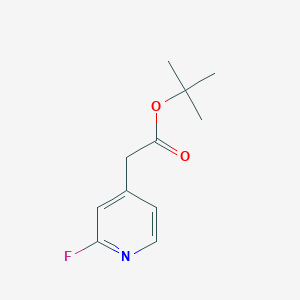![molecular formula C9H15F2N B13064217 4,4-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13064217.png)
4,4-Difluoro-2-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-2-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system The presence of two fluorine atoms at the 4,4-positions adds to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 4,4-Difluoro-2-azaspiro[4.5]decane involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . The reaction conditions typically include the use of copper catalysts and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be adapted for larger-scale production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2-azaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The nitrogen atom in the spiro ring can participate in oxidation and reduction reactions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different nitrogen-containing compounds.
Scientific Research Applications
4,4-Difluoro-2-azaspiro[4.5]decane has several scientific research applications:
Materials Science: The compound’s structural features make it suitable for developing advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: Researchers use it to study the effects of spirocyclic compounds on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 4,4-Difluoro-2-azaspiro[4.5]decane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
8,8-Difluoro-2-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features but different fluorine atom positions.
2-Azaspiro[4.5]decane: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
4,4-Difluoro-2-azaspiro[4.5]decane is unique due to the specific placement of fluorine atoms, which significantly influences its chemical behavior and potential applications. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H15F2N |
|---|---|
Molecular Weight |
175.22 g/mol |
IUPAC Name |
4,4-difluoro-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H15F2N/c10-9(11)7-12-6-8(9)4-2-1-3-5-8/h12H,1-7H2 |
InChI Key |
BPHWACFMDKEIFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CNCC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cis-6,6-Difluoro-3-Azabicyclo[3.2.0]Heptane](/img/structure/B13064143.png)

![2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine](/img/structure/B13064154.png)


![[1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol](/img/structure/B13064179.png)
![(1R,2r,4s)-2-[(tert-butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate](/img/structure/B13064182.png)

![N-(2-[(2-Methoxyethyl)amino]ethyl)butane-1-sulfonamide](/img/structure/B13064188.png)



![7-(Thiophen-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13064199.png)

